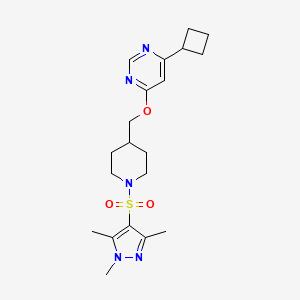
4-cyclobutyl-6-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyclobutyl-6-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine is a useful research compound. Its molecular formula is C20H29N5O3S and its molecular weight is 419.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-cyclobutyl-6-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a pyrimidine ring substituted with a cyclobutyl group and a piperidine moiety linked via a methoxy group. The presence of the trimethyl-pyrazole sulfonamide enhances its biological profile.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, studies have shown that piperidine derivatives can inhibit bacterial growth against strains such as Salmonella typhi and Bacillus subtilis . The sulfonamide group is particularly noted for its antibacterial efficacy due to its ability to interfere with bacterial enzyme systems.
2. Enzyme Inhibition
Enzyme inhibition is another critical aspect of the compound's biological activity. It has been reported that related compounds demonstrate strong inhibitory effects on acetylcholinesterase (AChE) and urease, which are essential targets in treating neurodegenerative diseases and urinary tract infections . The IC50 values for these inhibitory activities are crucial for evaluating their therapeutic potential.
| Compound | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| 4-cyclobutyl derivative | AChE | 2.14 ± 0.003 |
| 4-cyclobutyl derivative | Urease | 0.63 ± 0.001 |
3. Anticancer Properties
The compound's potential in oncology is also noteworthy. Similar compounds have been investigated for their anticancer activities, particularly against various cancer cell lines including melanoma and breast cancer . The mechanism often involves the modulation of pathways associated with cell proliferation and apoptosis.
The mechanisms through which this compound exerts its biological effects involve multiple pathways:
- Inhibition of Enzymatic Activity : By binding to active sites on enzymes like AChE and urease, the compound disrupts normal enzymatic functions.
- Interference with Bacterial Metabolism : The sulfonamide moiety likely disrupts folic acid synthesis in bacteria, leading to growth inhibition.
Case Studies
Several studies have explored the pharmacological potential of similar compounds:
- Study on Piperidine Derivatives : A study synthesized various piperidine derivatives, demonstrating that those with sulfonamide groups exhibited significant antibacterial and enzyme inhibitory activities .
- Anticancer Research : Another investigation into pyrazole derivatives highlighted their effectiveness against multiple cancer cell lines, suggesting a promising avenue for further research into the anticancer properties of related compounds .
Propriétés
IUPAC Name |
4-cyclobutyl-6-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O3S/c1-14-20(15(2)24(3)23-14)29(26,27)25-9-7-16(8-10-25)12-28-19-11-18(21-13-22-19)17-5-4-6-17/h11,13,16-17H,4-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCMDUWMOHDAOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














